molecular formula C7H4ClFN2O B12328144 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-

Cat. No.: B12328144
M. Wt: 186.57 g/mol
InChI Key: WXRZAAVDLXFXBM-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound’s structure includes a fused benzene and pyrazole ring, with chlorine and fluorine substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be achieved through several methods:

Chemical Reactions Analysis

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substituents like chlorine and fluorine can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be compared with other indazole derivatives, such as:

The unique combination of chlorine and fluorine substituents in 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4ClFN2O

Molecular Weight

186.57 g/mol

IUPAC Name

5-chloro-7-fluoro-2,7-dihydroindazol-3-one

InChI

InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12)

InChI Key

WXRZAAVDLXFXBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=NNC2=O)C1F)Cl

Origin of Product

United States

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